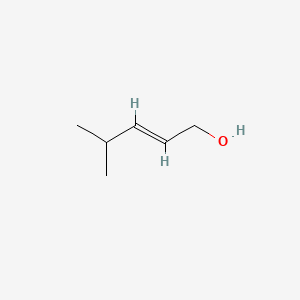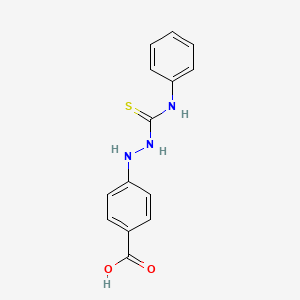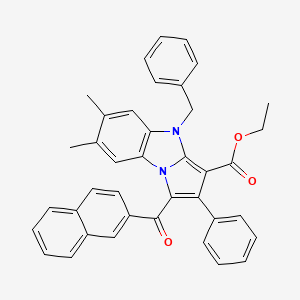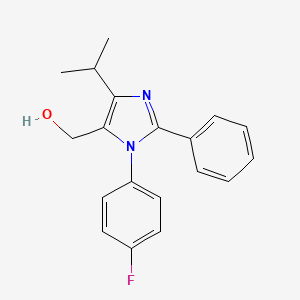
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of substituents: The phenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Hydroxymethylation: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole-5-methanol, 1-phenyl-2-(4-fluorophenyl)-4-(1-methylethyl)
- 1H-Imidazole-5-methanol, 1-(4-chlorophenyl)-4-(1-methylethyl)-2-phenyl-
- 1H-Imidazole-5-methanol, 1-(4-bromophenyl)-4-(1-methylethyl)-2-phenyl-
Uniqueness
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is unique due to the specific arrangement and types of substituents on the imidazole ring. The presence of the fluorophenyl group may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
109083-74-1 |
|---|---|
Fórmula molecular |
C19H19FN2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]methanol |
InChI |
InChI=1S/C19H19FN2O/c1-13(2)18-17(12-23)22(16-10-8-15(20)9-11-16)19(21-18)14-6-4-3-5-7-14/h3-11,13,23H,12H2,1-2H3 |
Clave InChI |
SDZYXNDHITZMBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


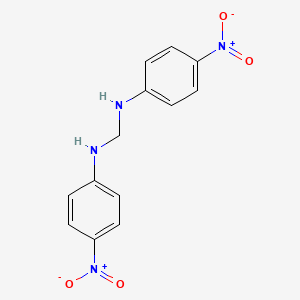
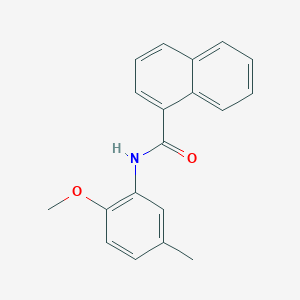

![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
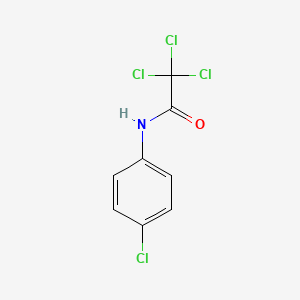
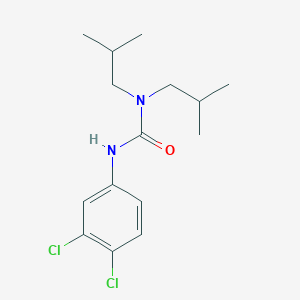

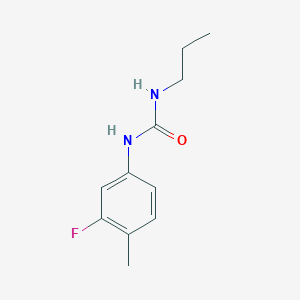
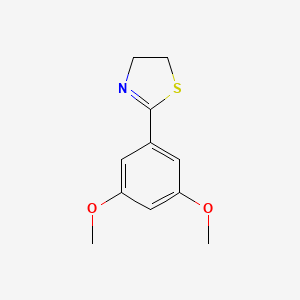
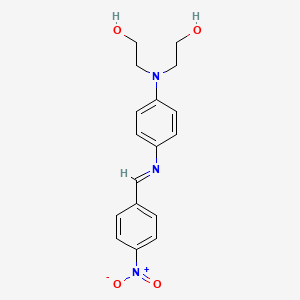
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
